molecular formula C14H9IO3 B6085349 (4-Formylphenyl) 4-iodobenzoate

(4-Formylphenyl) 4-iodobenzoate

Cat. No.: B6085349
M. Wt: 352.12 g/mol
InChI Key: SMQHXDPGJZBJDX-UHFFFAOYSA-N
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Description

(4-Formylphenyl) 4-iodobenzoate is an aromatic ester featuring a formyl group at the para position of the phenyl ring and an iodine-substituted benzoate moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of optoelectronic materials, pharmaceutical precursors, and catalysts. Its structure combines reactivity from both the electron-withdrawing iodine atom and the formyl group, enabling diverse applications in cross-coupling reactions and radiolabelling . The iodine atom enhances its utility in Suzuki-Miyaura couplings, while the formyl group allows further functionalization via condensation or reduction reactions .

Properties

IUPAC Name

(4-formylphenyl) 4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IO3/c15-12-5-3-11(4-6-12)14(17)18-13-7-1-10(9-16)2-8-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQHXDPGJZBJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formylphenyl) 4-iodobenzoate typically involves the esterification of 4-iodobenzoic acid with 4-formylphenol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the ester bond formation. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Formylphenyl) 4-iodobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating and the use of polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the formyl group.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents for converting the formyl group to an alcohol.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the iodine atom.

    Oxidation: The major product is 4-carboxyphenyl 4-iodobenzoate.

    Reduction: The major product is 4-hydroxyphenyl 4-iodobenzoate.

    Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

(4-Formylphenyl) 4-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Formylphenyl) 4-iodobenzoate in chemical reactions involves the activation of the formyl and iodobenzoate groups. The formyl group can undergo nucleophilic addition reactions, while the iodine atom in the iodobenzoate moiety can participate in substitution and coupling reactions. These functional groups allow the compound to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to several iodobenzoate and formylphenyl derivatives. Key analogues include:

Compound Name Substituents Molecular Formula Key Applications Reference
(4-Formylphenyl) 4-iodobenzoate 4-Iodo, 4-formylphenyl C₁₄H₉IO₃ Catalysis, Radiolabelling
4-Formylphenyl 4-bromobenzoate 4-Bromo, 4-formylphenyl C₁₄H₉BrO₃ Organic synthesis intermediates
Methyl 4-iodobenzoate 4-Iodo, methyl ester C₈H₇IO₂ C–S coupling reactions
1-Methylpiperidin-4-yl 4-iodobenzoate 4-Iodo, piperidinyl ester C₁₃H₁₅INO₂ Cholinesterase ligands
  • Halogen Effects : Replacing iodine with bromine (e.g., 4-formylphenyl 4-bromobenzoate) reduces electronegativity and polarizability, impacting reactivity in cross-coupling reactions. Iodine’s larger atomic radius facilitates oxidative addition in palladium-catalyzed reactions .
  • Ester Group Variations : Methyl or piperidinyl esters (e.g., methyl 4-iodobenzoate) exhibit lower steric hindrance compared to the bulkier formylphenyl group, enhancing their suitability for high-yield catalytic reactions .

Physicochemical Properties

  • Lipophilicity : The calculated log P of this compound is comparable to BBB-penetrating iodobenzoates (~2.0–2.5), crucial for neurological ligand design .

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